molecular formula C7H7BrN4 B1372366 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1187386-21-5

6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B1372366
M. Wt: 227.06 g/mol
InChI Key: HHDNROAMANPDES-UHFFFAOYSA-N
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Description

“6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H7BrN4 . It belongs to the class of triazolopyridine .


Molecular Structure Analysis

The InChI code for “6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine” is 1S/C7H7BrN4/c1-2-12-7-6(10-11-12)3-5(8)4-9-7/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine” is 227.06 . More detailed physical and chemical properties are not found in the search results.

Scientific Research Applications

Anticancer Potential

6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine derivatives have demonstrated potential in cancer research. The derivatives based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds, including 6-bromo derivatives, have shown anticancer activity against various human tumor cell lines. Specifically, these compounds exhibited selective influence on ovarian cancer and lung cancer cells, indicating their potential as therapeutic agents in oncology (Pokhodylo et al., 2020).

Synthesis and Structural Analysis

The synthesis and X-ray structural analysis of triazolopyridines, including 6-bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine, are crucial for understanding their chemical properties and potential applications. Efficient synthesis methods and the characterization of these compounds contribute to their application in various fields (El-Kurdi et al., 2021).

Antibacterial Activity

Research has been conducted on the antibacterial activity of compounds derived from 6-bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine. These studies explore the effectiveness of such derivatives against various bacterial strains, contributing to the development of new antibacterial agents (Singh et al., 2010).

Vibrational Dynamics and Molecular Structure

The study of the vibrational dynamics and molecular structure of triazolopyridines, including 6-bromo derivatives, provides insight into their chemical behavior. This research is essential for predicting and manipulating their interactions in various chemical environments (Lorenc et al., 2007).

Antiviral and Antioxidant Properties

Some studies have explored the potential antiviral and antioxidant properties of 6-bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine derivatives. This research is significant for developing new therapeutic agents against viruses and oxidative stress (Wang et al., 2005).

properties

IUPAC Name

6-bromo-3-ethyltriazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-2-12-7-6(10-11-12)3-5(8)4-9-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDNROAMANPDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675005
Record name 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

CAS RN

1187386-21-5
Record name 6-Bromo-3-ethyl-3H-1,2,3-triazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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